REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:6]2[C:7]([O:9][CH:10]=[C:11]([CH3:12])[CH:5]2[CH2:4][CH2:3]1)=[O:8]>C[C@@H]1[C@@H](C(O)=O)[C@@H]([C@H](C=O)C)CC1>[CH3:1][CH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH:5]([CH:11]([CH3:12])[CH3:10])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC2C1C(=O)OC=C2C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC2C1C(=O)OC=C2C
|
Name
|
nepetalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
76 (± 4) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
of treating crude catmint oil
|
Type
|
DISTILLATION
|
Details
|
by steam distillation
|
Type
|
DISTILLATION
|
Details
|
followed by distillation with isopropanol on the rate of hydrogenation of nepetalactone (NPL) to DHN
|
Type
|
TEMPERATURE
|
Details
|
heated resin kettle
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
was controlled at 39 to 45° C
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
most of the water was distilled off
|
Type
|
ADDITION
|
Details
|
a total of approximately 400 mL of isopropanol was added to the catmint oil
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
WAIT
|
Details
|
was carried out for an additional hour
|
Type
|
CUSTOM
|
Details
|
For the last 10 to 15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
ADDITION
|
Details
|
About 4.5 wt % of the initial charge of the oil
|
Type
|
DISTILLATION
|
Details
|
was distilled off in this fashion
|
Type
|
CUSTOM
|
Details
|
the distilled catmint oil obtained from the distillations
|
Type
|
CUSTOM
|
Details
|
to give a total of about 14.7 Kg of distilled catmint oil
|
Type
|
WAIT
|
Details
|
After 1.75 hours of hydrogenation
|
Duration
|
1.75 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |